molecular formula C16H14FNO4 B15259333 2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid

2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid

Cat. No.: B15259333
M. Wt: 303.28 g/mol
InChI Key: RROQFBLAIJDJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid is a fluorinated phenylacetic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at the para position and a fluorine atom at the ortho position of the aromatic ring. This compound is of interest in medicinal chemistry and organic synthesis due to the Cbz group’s role in protecting amines and fluorine’s ability to modulate electronic and metabolic properties .

Properties

Molecular Formula

C16H14FNO4

Molecular Weight

303.28 g/mol

IUPAC Name

2-[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]acetic acid

InChI

InChI=1S/C16H14FNO4/c17-14-9-13(7-6-12(14)8-15(19)20)18-16(21)22-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,18,21)(H,19,20)

InChI Key

RROQFBLAIJDJFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)CC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid typically involves multiple steps. One common approach is the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the fluorine atom and the acetic acid moiety. The reaction conditions often involve the use of protecting groups, halogenation reagents, and coupling agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic transfer hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can be cleaved to reveal the active amino group, which can then participate in binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Substituent Effects

The table below highlights structural differences and substituent impacts among analogous compounds:

Compound Name Substituents on Phenyl Ring Functional Groups Molecular Weight Key Properties
Target: 2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid 4-Cbz, 2-F Acetic acid, Cbz, Fluorine 317.29* Enhanced solubility (acetic acid), moderate electron-withdrawing (F), base-labile Cbz
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(3-nitrophenyl)acetic acid 4-Cbz, 3-NO₂ Acetic acid, Cbz, Nitro 358.31 Strong electron-withdrawing (NO₂), reactive for reduction to amine
2-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid 4-Cbz, 2-Cl Acetic acid, Cbz, Chlorine 333.76 Moderate electron-withdrawing (Cl), lower solubility vs. F analog
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid 2-F (on separate phenyl ring) Propanoic acid, Cbz, Fluorine 359.35 Amino acid backbone, fluorine on sidechain; suited for peptide synthesis
(4-(((benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid 4-Cbz, 2-F Boronic acid, Cbz, Fluorine 329.13 Boronic acid enables Suzuki coupling; similar substituent effects as target

*Calculated based on molecular formula C₁₆H₁₃FNO₄.

Substituent Analysis:
  • Fluorine (F) : Introduces electronegativity, enhancing metabolic stability and influencing binding interactions. Compared to Cl (), F is smaller and less polarizable, reducing steric hindrance .
  • Nitro (NO₂): Strong electron-withdrawing effect () increases acidity of the acetic acid (pKa ~1.5 vs. ~2.8 for F analog) .
  • Boronic Acid (B(OH)₂) : Enables cross-coupling reactions (), unlike the acetic acid group in the target compound .

Physical and Chemical Properties

Property Target Compound 3-NO₂ Analog 2-Cl Analog Boronic Acid Analog
Solubility (H₂O) Moderate (acetic acid group) Low (nitro reduces polarity) Low (Cl reduces polarity) Low (boronic acid aggregates)
Stability Base-labile (Cbz cleavage) Acid-stable, base-sensitive Similar to target Air/moisture-sensitive
pKa (Acetic Acid) ~2.8 ~1.5 ~2.6 N/A (boronic acid pKa ~8.5)

Biological Activity

2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its significance in pharmacology.

Chemical Structure and Properties

The compound has the molecular formula C16H14FNO4 and a molecular weight of 317.29 g/mol. Its structure features a fluorinated phenyl ring, which may influence its biological activity by modulating interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 4-amino-2-fluorophenylacetic acid and benzyl chloroformate.
  • Reaction Conditions : The reaction is conducted in an organic solvent such as dichloromethane, often in the presence of a base like triethylamine to facilitate the formation of the benzyloxycarbonyl protecting group.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are involved in neurotransmitter metabolism and cholinergic signaling, respectively .
  • Antioxidant Properties : The compound exhibits antioxidant activity, potentially protecting cells from oxidative stress .

Case Studies and Research Findings

  • Inhibition Studies :
    • A study demonstrated that derivatives of this compound showed significant inhibition against MAO-B, with IC50 values indicating high potency .
    • Another research highlighted the compound's ability to inhibit BChE, with residual activity significantly reduced at concentrations as low as 10 μM .
  • Cell Viability Assays :
    • Toxicity assessments using Vero cells indicated that the compound was nontoxic at concentrations below 100 μg/mL, suggesting a favorable safety profile for further development .
  • Structure-Activity Relationships (SAR) :
    • The orientation and substitution patterns on the phenyl ring were found to critically influence the inhibitory potency against MAO-B and BChE. Compounds with specific halogen substitutions exhibited enhanced activity .

Data Summary

PropertyValue
Molecular FormulaC16H14FNO4
Molecular Weight317.29 g/mol
CAS Number127862-88-8
IC50 (MAO-B Inhibition)0.51 μM
IC50 (BChE Inhibition)7.00 μM
Toxicity (Vero Cells)>80% viability at 100 μg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.